2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide
CAS No.: 763106-32-7
Cat. No.: VC16156228
Molecular Formula: C22H18ClN5OS
Molecular Weight: 435.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 763106-32-7 |
|---|---|
| Molecular Formula | C22H18ClN5OS |
| Molecular Weight | 435.9 g/mol |
| IUPAC Name | 2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H18ClN5OS/c1-15-2-6-18(7-3-15)25-20(29)14-30-22-27-26-21(16-10-12-24-13-11-16)28(22)19-8-4-17(23)5-9-19/h2-13H,14H2,1H3,(H,25,29) |
| Standard InChI Key | QLXKKARAYLHAJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Introduction
The compound 2-((4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a member of the acetamide derivatives with a molecular structure that incorporates triazole, chlorophenyl, and pyridyl functional groups. Such compounds are of significant interest in medicinal chemistry due to their potential pharmacological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Structural Composition
The compound has the following key structural features:
-
Core Framework: A 1,2,4-triazole ring substituted with a pyridinyl group at position 5 and a chlorophenyl group at position 4.
-
Thioether Linkage: The sulfur atom bridges the triazole ring to the acetamide moiety.
-
Acetamide Substitution: The acetamide group is further substituted with a p-tolyl group.
Molecular Formula: C20H17ClN4OS
Molecular Weight: Approximately 396.89 g/mol.
Synthesis Pathway
The synthesis of this compound typically involves:
-
Formation of the Triazole Core: Reacting hydrazine derivatives with appropriate nitriles in the presence of sulfur sources.
-
Thioether Formation: Introducing a sulfur bridge between the triazole core and an acetamide precursor.
-
Substitution on Acetamide: Functionalizing the acetamide group with p-toluidine derivatives.
These steps generally require controlled conditions such as reflux in polar aprotic solvents and catalytic bases like potassium carbonate.
Biological Relevance
The compound's structure suggests potential interactions with biological targets due to:
-
Triazole Ring: Known for antifungal and antimicrobial activity.
-
Chlorophenyl Group: Enhances lipophilicity and binding affinity to hydrophobic pockets in enzymes or receptors.
-
Pyridyl Group: May participate in hydrogen bonding or π-stacking interactions with biological macromolecules.
Reported Activities
-
Antimicrobial Potential: Compounds containing similar scaffolds have demonstrated activity against Gram-positive and Gram-negative bacteria.
-
Enzyme Inhibition: The triazole moiety is often associated with inhibition of cytochrome P450 enzymes or other oxidoreductases.
Analytical Characterization
Key techniques used for characterization include:
-
NMR Spectroscopy (1H and 13C):
-
Confirms the presence of aromatic protons from chlorophenyl and pyridyl groups.
-
Distinguishes the chemical environment of the acetamide protons.
-
-
Mass Spectrometry (MS):
-
Confirms molecular weight and fragmentation patterns.
-
-
Infrared Spectroscopy (IR):
-
Identifies characteristic functional groups such as C=O (acetamide), C-S (thioether), and aromatic C-H stretches.
-
Research Implications
This compound serves as a promising candidate for drug discovery due to its versatile functional groups that can be optimized for specific biological targets. Future studies should focus on:
-
Structure-Activity Relationship (SAR): Modifying substituents on the triazole ring or acetamide group to enhance activity.
-
Pharmacokinetics and Toxicology: Evaluating absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Molecular Docking Studies: Predicting binding modes with target enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume